molecular formula C22H26O5S B14017961 {1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate CAS No. 36370-27-1

{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate

Cat. No.: B14017961
CAS No.: 36370-27-1
M. Wt: 402.5 g/mol
InChI Key: SWXBZFFQWSZJKZ-UHFFFAOYSA-N
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Description

{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate is a complex organic compound that features a cyclohexyl ring, a benzyloxy group, and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common approach is to start with the cyclohexanone derivative, which undergoes a series of reactions including benzyloxymethylation and sulfonation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group or the sulfonate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to changes in their activity. The sulfonate ester may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    {1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate: shares similarities with other sulfonate esters and benzyloxy derivatives.

    Cyclohexyl derivatives: Compounds with similar cyclohexyl rings but different substituents.

    Benzyloxy compounds: Molecules featuring the benzyloxy group attached to various backbones.

Properties

CAS No.

36370-27-1

Molecular Formula

C22H26O5S

Molecular Weight

402.5 g/mol

IUPAC Name

[2-oxo-1-(phenylmethoxymethyl)cyclohexyl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C22H26O5S/c1-18-10-12-20(13-11-18)28(24,25)27-17-22(14-6-5-9-21(22)23)16-26-15-19-7-3-2-4-8-19/h2-4,7-8,10-13H,5-6,9,14-17H2,1H3

InChI Key

SWXBZFFQWSZJKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCCC2=O)COCC3=CC=CC=C3

Origin of Product

United States

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